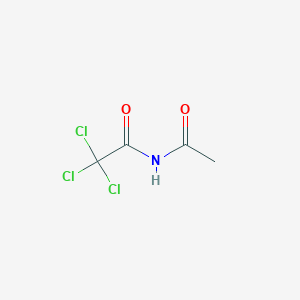

Chloral acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63937-20-2 |

|---|---|

Molecular Formula |

C4H4Cl3NO2 |

Molecular Weight |

204.43 g/mol |

IUPAC Name |

N-acetyl-2,2,2-trichloroacetamide |

InChI |

InChI=1S/C4H4Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h1H3,(H,8,9,10) |

InChI Key |

OWRBSEOYAHISRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Nomenclature and Structural Context of Chloral Acetamide

Definitional Scope: Adducts and Derivatives of 2,2,2-Trichloroacetaldehyde with Acetamide (B32628)

Chloral (B1216628) acetamide is chemically defined as an adduct formed from the reaction of 2,2,2-trichloroacetaldehyde (commonly known as chloral) and acetamide. arkat-usa.orgarkat-usa.org The primary product of this condensation reaction is N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.orgresearchgate.net This compound is a type of hemiaminal, characterized by the presence of a hydroxyl group and an amido group attached to the same carbon atom. arkat-usa.org

The formation of this adduct can be achieved through various synthetic methods, including the simple heating of chloral hydrate (B1144303) with the corresponding amide. mdpi.comresearchgate.net In some instances, the reaction proceeds efficiently without a solvent, using the molten chloral hydrate as the reaction medium, leading to high yields of the product. researchgate.netresearchgate.net This direct condensation highlights the reactive nature of the aldehyde group in chloral towards the nitrogen of the acetamide.

Further chemical modifications of this primary adduct can lead to a range of derivatives. For example, the hydroxyl group can be substituted, such as through chlorination, to form intermediate compounds that can be used in subsequent synthetic steps. mdpi.com

Table 1: Key Compounds in the Synthesis and Derivatization of Chloral Acetamide

| Compound Name | IUPAC Name | Molecular Formula | Role |

| Chloral | 2,2,2-Trichloroacetaldehyde | C2HCl3O | Reactant |

| Chloral Hydrate | 2,2,2-Trichloroethane-1,1-diol | C2H3Cl3O2 | Reactant |

| Acetamide | Acetamide | C2H5NO | Reactant |

| This compound | N-(2,2,2-trichloro-1-hydroxyethyl)acetamide | C4H6Cl3NO2 | Product/Adduct |

Relationship to the Broader Class of Halogenated Acetamides

This compound is a member of the extensive class of halogenated acetamides. This classification is based on the presence of halogen atoms and an acetamide functional group within its molecular structure.

Halogenated acetamides are characterized by the presence of one or more halogen atoms (F, Cl, Br, I) substituting hydrogen atoms on either the acetyl or the N-aryl/alkyl portion of the acetamide molecule. core.ac.ukresearchgate.net this compound is distinguished by its trichloromethyl group (-CCl3) originating from the chloral reactant. arkat-usa.org

Other examples of halogenated acetamides include chloroacetamide (ClCH2CONH2), dichloroacetamide, and various N-aryl halogenated acetamides. wikipedia.orgacs.org While sharing the core acetamide structure, the nature and position of the halogen substituents significantly influence the compound's chemical and physical properties. For instance, the presence of halogens on an N-aryl group, as seen in compounds like N-(4-chloro-3-methylphenyl)-2-phenylacetamide, affects the molecule's conformation and intermolecular interactions, such as hydrogen bonding. core.ac.ukresearchgate.net

The study of this compound and other halogenated acetamides employs a variety of analytical and computational techniques to elucidate their structure, properties, and behavior.

Analytical Methodologies:

A range of analytical methods are utilized for the identification and quantification of halogenated organic compounds. chromatographyonline.com Gas chromatography (GC) coupled with detectors like mass spectrometry (MS) or electron capture detection (ECD) is a standard technique for their analysis. chromatographyonline.comrestek.com For structural confirmation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of protons and carbon atoms, providing detailed structural information. arkat-usa.orgumich.edu Infrared (IR) spectroscopy helps in identifying functional groups present in the molecule. nih.gov

Table 2: Common Analytical Techniques for Halogenated Acetamides

| Technique | Application | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | Provides mass-to-charge ratio for molecular weight determination and fragmentation patterns for structural elucidation. chromatographyonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of molecular structure. | Reveals the connectivity and chemical environment of atoms. arkat-usa.orgumich.edu |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of key bonds like C=O and N-H in the acetamide structure. nih.gov |

| X-ray Crystallography | Determination of the three-dimensional atomic and molecular structure. | Provides precise bond lengths, angles, and crystal packing information. iucr.org |

Computational Research Methodologies:

Computational chemistry plays a significant role in understanding the properties and reactivity of halogenated acetamides. tandfonline.com Density Functional Theory (DFT) calculations are frequently used to predict molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com These theoretical calculations complement experimental data and provide insights into molecular behavior that may be difficult to observe directly. researchgate.netchemrxiv.org Molecular docking and dynamics simulations are employed to study the interactions of these compounds with biological targets, which is particularly relevant in the investigation of their potential biological activities. nih.govresearchgate.net

Synthetic Methodologies for Chloral Acetamide and Its Relevant Derivatives

Direct Adduct Formation from Chloral (B1216628) and Acetamide (B32628)

The reaction between chloral (trichloroacetaldehyde) and amides, such as acetamide, represents a fundamental method for the formation of α-hydroxy amides.

Formation of Trichloromethylcarbinolamines from Chloral and Amides

The direct reaction of chloral with amides leads to the formation of trichloromethylcarbinolamines. arkat-usa.org These compounds are addition products where the amide nitrogen attacks the carbonyl carbon of chloral, resulting in a tetrahedral intermediate that retains the carbonyl oxygen as a hydroxyl group. arkat-usa.org The stability and subsequent reaction pathway of this carbinolamine intermediate are influenced by the basicity of the nitrogen atom in the reacting amine or amide. arkat-usa.org For amides like acetamide, the resulting carbinolamine can often be isolated. arkat-usa.org This reaction is a key step in producing N-(2,2,2-trichloro-1-hydroxyethyl)amides, which are valuable amidoalkylating agents. arkat-usa.orgumich.edu These reagents can be readily synthesized from chloral or its hydrate (B1144303) and various amides. arkat-usa.orgumich.edu

Preparation of N-Substituted 2-Chloroacetamide (B119443) Derivatives

The synthesis of N-substituted 2-chloroacetamide derivatives is a versatile area of organic chemistry, with applications in the creation of biologically active compounds and synthetic intermediates.

Acylation Reactions via Chloroacetyl Chloride and Amines

A prevalent method for synthesizing N-substituted 2-chloroacetamides is the acylation of primary or secondary amines with chloroacetyl chloride. researchgate.netresearchgate.netkoreascience.kr This nucleophilic acyl substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

The reaction conditions can be varied to optimize yield and purity. Common approaches include:

Using a base in an organic solvent: Triethylamine in dichloromethane (B109758) is a frequently used combination to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net Other bases like potassium carbonate are also employed. researchgate.netkoreascience.kr

Schotten-Baumann conditions: This involves carrying out the reaction in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide (B78521) to neutralize the acid. researchgate.net

Using an excess of the amine: The excess amine can act as the base to neutralize the formed HCl. researchgate.net

In acidic medium: Reactions can also be performed in glacial acetic acid, sometimes with a salt like sodium acetate. researchgate.netneliti.com

This method is broadly applicable to a wide range of amines, including anilines, researchgate.netresearchgate.net aminophenols, neliti.com and heterocyclic amines, growingscience.com leading to a diverse array of N-substituted 2-chloroacetamides.

Novel C-Amidoalkylation Approaches Utilizing 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

A more recent and innovative approach for synthesizing specific chloroacetamide derivatives involves the C-amidoalkylation of aromatic compounds. arkat-usa.orgumich.eduamanote.com This method utilizes 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a hemiaminal derived from chloral and 2-chloroacetamide, as the amidoalkylating agent. arkat-usa.orgumich.edu

In this reaction, an aromatic compound is treated with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in the presence of a strong acid catalyst, such as concentrated sulfuric acid or a mixture of sulfuric acid and phosphorus pentoxide. arkat-usa.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the activated hemiaminal attacks the aromatic ring, leading to the formation of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. arkat-usa.orgumich.edu The yield of this reaction is influenced by the choice of catalyst and the nature of the aromatic substrate. arkat-usa.org

Table 1: Catalyst Effect on C-Amidoalkylation of Toluene

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | No Catalyst | 0 |

| 2 | BF₃·OEt₂ | 0 |

| 3 | ZnCl₂ | 0 |

| 4 | AlCl₃ | Poor |

| 5 | H₂SO₄ (96%) | Good |

| 6 | H₂SO₄/P₄O₁₀ | Highest |

Data sourced from a study on the C-amidoalkylation of aromatics. arkat-usa.org

Chemical Transformations of Chloral Acylamide Reduction Products

The reduction of chloral acylamides opens up pathways to other valuable chemical structures.

Zinc and Acetic Acid Reduction of Chloral Acylamides (e.g., Chloral Acetamide, Chloral Benzamide)

The reduction of organic compounds using zinc dust in acetic acid is a well-established method in organic synthesis. organic-chemistry.orgorganic-chemistry.org This system acts as a mild and often selective reducing agent. youtube.com Zinc metal acts as the reducing agent by donating electrons, while acetic acid serves as a proton source. youtube.com

When applied to chloral acylamides, this reduction can lead to various products depending on the specific substrate and reaction conditions. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc and acetic acid has been shown to be a simple, inexpensive, and mild alternative to other reducing agents. organic-chemistry.org This method can be highly efficient, with reported yields of 91-95%. organic-chemistry.org The chemoselectivity of the zinc/acetic acid system is one of its key advantages, allowing for the reduction of specific functional groups while leaving others intact. organic-chemistry.orgyoutube.com For example, it can selectively reduce carbon-halogen bonds over carbon-carbon double bonds in some cases. youtube.com The reduction of arylcarbonyls to their corresponding alcohols or acetates has also been achieved using this reagent system. researchgate.net

Reactions of Reduced Products with Halogenating Agents and Acids (e.g., Bromine, HCl, HBr)

The reduction of this compound yields N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a key intermediate for further functionalization. nist.gov The hydroxyl group of this reduced product can undergo substitution reactions with various halogenating agents and acids.

Research has shown that the reaction of the reduced product of chloral amides with agents like bromine does not result in simple substitution. Instead, the initial reduction of the -CHOH·CCl₃ group using zinc dust and glacial acetic acid leads to a -CH=CCl₂ group. zenodo.org Subsequent reaction with bromine confirms the presence of a double bond through an addition reaction. zenodo.org For instance, when the reduction product of chloral benzamide (B126) was treated with a molecular equivalent of bromine, an addition product was formed, which upon hydrolysis yielded β,β-dichloro-α-hydroxyethylbenzamide. zenodo.org

The treatment of these reduced chloral amides with dry hydrogen chloride (HCl) or dry hydrogen bromide (HBr) also results in addition across the double bond, followed by substitution, though yields can be compromised by the formation of ammonium (B1175870) chloride as a byproduct. zenodo.org The reaction of β-dichloro-α-hydroxyethylbenzamide with dry HCl gas in glacial acetic acid, for example, produces β,β-dichloro-α-chloroethylbenzamide. zenodo.org

These transformations highlight a key pathway from this compound to various halogenated derivatives, proceeding through a reduction to an unsaturated intermediate followed by halogen addition or substitution.

Table 1: Reactions of Reduced Chloral Amide Derivatives

Starting Material Reagent(s) Key Intermediate Final Product Reference Chloral Benzamide 1. Zinc dust, Acetic Acid

2. Bromine (Br₂) R·CO·NH·CH=CCl₂ β,β-Dichloro-α-bromoethylbenzamide (after hydrolysis) nist.gov Reduction product of Chloral Benzamide Dry Hydrogen Chloride (HCl), Glacial Acetic Acid - β,β-Dichloro-α-chloroethylbenzamide nist.gov Reduction product of this compound Dry Hydrogen Chloride (HCl) - Similar chloro-derivative (yields not optimal) nist.gov

Unintended Formation in Complex Reaction Systems (e.g., Staudinger β-Lactam Synthesis)

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. wikipedia.orgnih.gov However, the reaction's mechanism is complex and can be influenced by reactant structure and reaction conditions, sometimes leading to unexpected products. nih.govmdpi.comorganic-chemistry.org

The reaction involves the nucleophilic attack of the imine nitrogen on the ketene's sp-hybridized carbon, forming a zwitterionic intermediate which then cyclizes to the β-lactam. wikipedia.orgmdpi.com When imines derived from chloral (trichloroacetaldehyde) are used, the high stereoselectivity often yields the cis-β-lactam as the major or sole product. nih.gov

Despite the general success, unintended side reactions can occur. The specific combination of reactants is crucial; for example, the reaction between 2,2-dichloroacetyl chloride and (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-N-(4-methoxyphenyl)methanimine unexpectedly failed to produce the desired β-lactam, instead leading to other products. ugent.be This highlights that while both reactants are individually competent in Staudinger reactions, their specific pairing can lead to unforeseen pathways. ugent.be

The mechanism of the Staudinger reaction can deviate from the standard ketene-imine cycloaddition path. mdpi.com In some cases, particularly when the base is added slowly or is absent, direct acylation of the imine can occur, forming an N-acyliminium salt. ugent.be This intermediate opens alternative routes that may compete with or prevent β-lactam formation. The choice of the nitrogen-protecting group on the imine can also dramatically alter the reaction's stereochemical outcome, suggesting different mechanistic pathways are at play depending on the electronic nature of the substituents. organic-chemistry.org For instance, N-tosyl imines tend to yield cis β-lactams, whereas N-triflyl imines favor the trans isomers, an unanticipated result that points to different reaction intermediates and transition states. organic-chemistry.org

While direct formation of this compound as a byproduct is not explicitly detailed in this context, the use of chloral-derived imines in these complex systems can lead to reaction failure or the formation of alternative, non-β-lactam structures due to the electronic and steric properties of the trichloromethyl group. nih.govbeilstein-journals.org

Table 2: Factors Influencing Staudinger Reaction Outcomes

Factor Observation Potential Outcome Reference Reactant Pairing Specific combinations of imines and acid chlorides can fail to yield β-lactams. Formation of unwanted side products instead of the expected cycloadduct. Reaction Conditions (Base Addition) Slow addition or absence of base can lead to direct acylation of the imine. Formation of N-acyliminium salts, opening alternative reaction pathways. Imine N-Substituent N-tosyl vs. N-triflyl groups lead to opposite diastereoselectivity (cis vs. trans). Indicates a switch in the dominant reaction mechanism or intermediate stability. Imine Source Imines derived from chloral often show high cis-selectivity. The bulky CCl₃ group influences the stereochemical approach and cyclization. nih.gov

Chemical Reactivity and Mechanistic Investigations of Chloral Acetamide Systems

Hydrolytic Degradation Pathways of Halogenated Acetamides

The hydrolysis of halogenated acetamides, a class of compounds to which chloral (B1216628) acetamide (B32628) belongs, is a critical degradation pathway influenced by both acidic and basic conditions. researchgate.netnih.gov The specific pathways and reaction rates are highly dependent on the molecular structure of the acetamide. researchgate.netnih.gov

Acid-Catalyzed Hydrolysis: Mechanisms of Amide and Ether Group Cleavages

Under acidic conditions, the hydrolysis of halogenated acetamides can proceed through the cleavage of both the amide and ether groups. researchgate.netnih.gov The protonation of the carbonyl oxygen in the amide group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. patsnap.com This leads to the cleavage of the amide bond, yielding a carboxylic acid and an amine or their corresponding protonated forms. allen.in

Base-Catalyzed Hydrolysis: Intermolecular SN2 Reactions and Amide Cleavage Pathways

In the presence of a base, the hydrolysis of chloroacetamides primarily occurs via a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netnih.gov In this mechanism, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a hydroxy-substituted derivative. researchgate.netnih.gov

While the SN2 pathway is predominant for many chloroacetamides, some also undergo base-mediated amide cleavage. researchgate.netnih.gov This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide group, leading to the formation of a carboxylate and an amine. allen.in The competition between these two pathways is dictated by the specific structure of the chloroacetamide.

Influence of Molecular Structure and Substituents on Hydrolytic Reactivity

The molecular structure and the nature of substituents on the acetamide molecule play a crucial role in determining its hydrolytic reactivity. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, thereby accelerating both acid- and base-catalyzed amide hydrolysis. nist.gov Conversely, bulky substituents near the reaction center can introduce steric hindrance, slowing down the rate of hydrolysis. researchgate.net

In a study of nine different chloroacetamides, it was found that subtle differences, particularly in the (alkoxy)alkyl substituent, had a dramatic effect on both the reactivity and the reaction mechanism. researchgate.netnih.gov This highlights the sensitivity of the hydrolysis pathways to minor structural modifications.

| Condition | Primary Hydrolysis Pathway | Key Influencing Factors |

| Acidic | Amide and Ether Cleavage | Steric hindrance, Stability of carbocation intermediates |

| Basic | Intermolecular SN2, Amide Cleavage | Nucleophilicity of the base, Steric hindrance |

Carbonyl Reactivity and Nucleophilic Addition in Chloral-Amide Interactions

The interaction between chloral (trichloroacetaldehyde) and amides involves the nucleophilic addition of the amide nitrogen to the highly electrophilic carbonyl carbon of chloral. This initial reaction leads to the formation of a tetrahedral intermediate known as a carbinolamine. temple.eduresearchgate.netresearchgate.net The subsequent fate of this carbinolamine is a key determinant of the final products.

The Hoffmann-Schiff Dichotomy: Pathways to Imines versus Amides

The reaction between chloral and nitrogenous compounds can lead to two different types of products: imines or amides. This divergence in reaction pathways is referred to as the Hoffmann-Schiff dichotomy. temple.eduresearchgate.netresearchgate.net The outcome of the reaction is largely dependent on the basicity, and therefore the electron density, of the nitrogen atom in the reacting amine or amide. temple.eduresearchgate.netresearchgate.net

Weaker bases, such as arylamines, tend to favor the formation of imines. temple.eduresearchgate.netarkat-usa.org In contrast, stronger bases, like alkylamines, typically lead to the formation of amides. temple.eduresearchgate.netarkat-usa.org Computational studies have shown that for the reaction of chloral with acetamide, the formation of an imine is the computationally favored pathway for the decomposition of the carbinolamine intermediate. arkat-usa.org

Carbinolamine Decomposition: Mechanisms of Water and Chloroform (B151607) Elimination

The unstable carbinolamine intermediate formed from the initial reaction of chloral and an amide can decompose through two primary pathways: elimination of water to form an imine, or elimination of chloroform to form an amide. temple.eduresearchgate.netarkat-usa.org

Water Elimination (Imine Formation): This pathway is favored when the proton on the nitrogen is weakly held, as is the case with less basic amines and amides. arkat-usa.org The elimination of a water molecule from the carbinolamine results in the formation of a C=N double bond, characteristic of an imine. eopcw.com

Chloroform Elimination (Amide Formation): This pathway is favored with more basic amines where the proton on the nitrogen is more strongly bound. arkat-usa.org The decomposition involves the loss of a molecule of chloroform (CHCl3), leading to the formation of a formamide (B127407) derivative. arkat-usa.orgnih.gov The stability of the forming N-alkylamide is enhanced by the delocalization of the nitrogen lone pair electrons. arkat-usa.org The haloform reaction, which involves the cleavage of a C-C bond in the presence of a base to produce a carboxylate and a haloform, provides a related example of this type of cleavage. nih.gov

The reaction of primary amines with chloroform and a base to produce isocyanides, known as the carbylamine reaction or Hofmann isocyanide synthesis, proceeds through a dichlorocarbene (B158193) intermediate and highlights the reactivity of halogenated carbons under basic conditions. byjus.com

| Reactant Basicity | Favored Decomposition Pathway | Product |

| Weak (e.g., Arylamines) | Water Elimination | Imine |

| Strong (e.g., Alkylamines) | Chloroform Elimination | Amide |

Role of Nitrogen Basicity and Electron Donor Strength in Determining Reaction Outcome

In general, electron-donating groups attached to an aromatic ring on the nitrogen (as in N-aryl acetamides) increase the electron density on the nitrogen atom through their +I (inductive) effect. lkouniv.ac.in This enhanced electron density makes the lone pair more readily available for protonation or for participating in a reaction, thereby increasing the nitrogen's basicity and nucleophilicity. edubull.comlkouniv.ac.in Conversely, electron-withdrawing substituents (e.g., –Cl, -NO2, -CN) decrease the basicity of the amine nitrogen. lkouniv.ac.in This is due to their electron-withdrawing inductive effect, which makes the nitrogen lone pair less available for protonation. lkouniv.ac.in

The table below summarizes the general effects of substituent groups on nitrogen basicity and potential reactivity.

| Substituent Type | Electronic Effect | Effect on Nitrogen Electron Density | Effect on Basicity | Implication for Reactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | +I (Inductive), +R (Resonance) | Increases | Increases lkouniv.ac.in | Enhances nitrogen nucleophilicity. |

| Electron-Withdrawing (e.g., -Cl, -NO₂) | -I (Inductive), -R (Resonance) | Decreases | Decreases lkouniv.ac.in | Diminishes nitrogen nucleophilicity; may enhance electrophilicity elsewhere. researchgate.net |

| Perfluoroalkyl Chains | Strong -I (Inductive) | Decreases | Decreases | Can destabilize resonance structures, increasing reactivity towards nucleophiles. etsu.edu |

Nucleophilic Substitution Reactions at the Alpha-Carbon of Chloroacetamides

The carbon atom adjacent to the carbonyl group (the alpha-carbon) bearing a chlorine atom is an electrophilic center, making it susceptible to nucleophilic attack. This leads to nucleophilic substitution reactions, a key transformation pathway for this class of compounds.

Mechanisms of Chloride Displacement by Various Nucleophiles (e.g., Thioles, Hydrosulfides)

The displacement of the chloride ion from the alpha-carbon of chloroacetamides by nucleophiles, particularly sulfur-based nucleophiles like thiols and hydrosulfides (HS⁻), has been a subject of detailed mechanistic study. researchgate.netresearchgate.net Theoretical evaluations using density functional theory (DFT) have shown that the reaction of chloroacetanilide herbicides with hydrogen sulfide (B99878) proceeds primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net

Alternative pathways, such as those involving assistance from the nearby amide oxygen or nitrogen, were found to have significantly higher activation barriers and were therefore considered less favorable. researchgate.net The S_N2 pathway involves a direct attack of the nucleophile on the alpha-carbon, leading to the inversion of stereochemistry at this center and the displacement of the chloride leaving group in a single, concerted step. rsc.org Studies confirm that sulfur-based nucleophiles are particularly effective for this transformation. researchgate.net

The reactivity can be influenced by the structure of the chloroacetamide. In a study of the reaction between methyl thiolate and N-substituted chloroacetamides, it was found that for N-methyl chloroacetamide, the incoming thiolate forms a hydrogen bond with the amide proton. wuxibiology.com This hydrogen bond must be broken for the reaction to proceed to the transition state, incurring an energy cost and thus slowing the reaction compared to N,N-dimethyl chloroacetamide, where no such hydrogen bond is possible. wuxibiology.com

The table below, derived from DFT studies, shows the calculated activation free energies for the S_N2 reaction of various chloroacetanilide herbicides with the hydrosulfide (B80085) nucleophile (HS⁻). researchgate.net

| Chloroacetanilide Compound | Activation Free Energy (kcal/mol) |

| Propachlor | ~18 researchgate.net |

| Alachlor | ~18 researchgate.net |

| Metolachlor | ~18 researchgate.net |

| Tioacetanilide | ~18 researchgate.net |

| β-anilide | ~22 researchgate.net |

| Methylene | ~22 researchgate.net |

Note: The lower activation energies for propachlor, alachlor, metolachlor, and tioacetanilide are attributed to the electron-withdrawing effect of the C=O or C=S groups, which enhances the electrophilicity of the alpha-carbon. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular vibrations of chloral (B1216628) acetamide (B32628).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of chloral acetamide is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The amide group, being central to its structure, gives rise to several prominent peaks. The carbonyl (C=O) stretching vibration, a hallmark of the amide linkage, is typically observed as a strong absorption band in the region of 1715-1720 cm⁻¹. researchgate.net The N-H stretching vibration of the primary amide appears in the range of 3360-3070 cm⁻¹. researchgate.net

Other significant vibrations include those associated with the trichloromethyl group. The C-Cl stretching vibrations are found at lower wavenumbers, with a notable band around 676 cm⁻¹. researchgate.net The presence of these characteristic absorption bands in the FT-IR spectrum provides definitive evidence for the key functional groups within the this compound molecule.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3360 - 3070 | researchgate.net |

| C=O Stretch (Amide I) | 1720 - 1715 | researchgate.net |

| C-Cl Stretch | 676 | researchgate.net |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations, often revealing vibrations that are weak or absent in the infrared spectrum. For this compound, Raman spectra have been recorded and analyzed. nih.govchemicalbook.com While specific band assignments from available literature are limited for the parent compound, related studies on similar structures confirm the utility of Raman spectroscopy in identifying the symmetric vibrations of the molecule, which are often strong in the Raman spectrum. researchgate.net The technique is particularly useful for observing the vibrations of the carbon skeleton and the symmetric stretches of the CCl₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environments

The ¹H-NMR spectrum of this compound is relatively simple due to the limited number of protons in the molecule. The most prominent feature is the signal corresponding to the two protons of the amide (-NH₂) group. nih.govjps.jp The chemical shift of these protons can be influenced by factors such as solvent and concentration due to hydrogen bonding. In a study of the molecular crystal, the proton-proton distance within the amino group was determined from NMR spectra. jps.jp In derivatives of this compound, the NH proton signal is typically observed as a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

The ¹³C-NMR spectrum of this compound provides clear signals for the two distinct carbon atoms in its structure: the carbonyl carbon and the trichloromethyl carbon. nih.govchemicalbook.com The carbonyl carbon (C=O) of the amide group typically resonates at a lower field, with reported chemical shifts around 159.0-165.03 ppm in various derivatives. researchgate.net The trichloromethyl carbon (CCl₃) appears at a higher field, with a signal in the vicinity of 93.0 ppm.

Table 2: ¹³C-NMR Chemical Shifts for this compound and its Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C=O | 159.0 - 165.03 | researchgate.net |

| CCl₃ | 93.0 |

Mass Spectrometry

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern provides valuable structural information. Common fragments observed in the mass spectra of related compounds include ions resulting from the loss of chlorine atoms and cleavage of the amide bond. nih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of chloroacetamide herbicides and their derivatives, GC-MS provides critical data on their molecular weight and fragmentation patterns under electron ionization (EI). epa.gov For instance, the analysis of alachlor, a related chloroacetamide, reveals specific fragmentation ions corresponding to its side chains, such as m/z 77 for the chlorinated side chain and m/z 45 for the methoxymethyl acetamide side chain. ekb.eg These fragmentation patterns are instrumental in identifying the core structure and any modifications, such as the addition of a chlorine atom to the aromatic ring. ekb.eg

The fragmentation of chloroacetamide compounds in GC-MS is characterized by the loss of the halogen atom and, commonly, the loss of HX (where X is the halogen). miamioh.edu Alpha-cleavage is also a potential fragmentation pathway. miamioh.edu For aromatic amides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a known metabolite of acetochlor, GC-MS analysis helps in identifying key fragments. nih.gov The mass spectrum of this compound shows prominent peaks that can be assigned to specific structural components, aiding in its identification. nih.gov

Table 1: GC-MS Fragmentation Data for a Related Chloroacetamide

| Precursor Ion (m/z) | Adduct | Top 5 Fragment Peaks (m/z) |

|---|---|---|

| 212.0832 | [M+H]+ | 108.0808, 120.0808, 109.0648, 91.0542, 93.0573 |

Data derived from a study on 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a related aromatic amide. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its exact mass to several decimal places. This capability allows for the differentiation between compounds that have the same nominal mass but different chemical formulas. libretexts.org For example, while C2H6, CH2O, and NO all have a nominal mass of 30 u, their exact masses are distinct and can be resolved by HRMS. libretexts.org

In the context of chloroacetamides, HRMS can confirm the molecular formula by providing an exact mass that is then compared to the calculated theoretical mass. For 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the calculated exact mass is 197.0607 g/mol , a value that can be precisely verified through HRMS. This level of accuracy is crucial for distinguishing between potential metabolites or degradation products in complex samples. nih.govnih.gov HRMS can also be used to analyze fragment ions, providing further confidence in structural assignments. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB+-MS) for Molecular Ion Information

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile compounds. umd.eduwikipedia.org It typically produces a strong signal for the protonated molecular ion [M+H]+, providing clear molecular weight information with minimal fragmentation. nih.govwikipedia.org This is advantageous when analyzing metabolites of chloroacetanilides, as it helps in the rapid identification of polar conjugates. nih.gov

In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.org This process desorbs ions from the surface, which are then analyzed by the mass spectrometer. umd.edu While FAB-MS is known for producing less fragmentation than electron ionization, the resulting spectra can sometimes have a high chemical background due to the matrix. umd.edu Despite this, its ability to provide clear molecular ion information makes it a valuable tool for structural elucidation. nih.gov The technique has been successfully applied to identify metabolites of fluorinated herbicides, demonstrating its utility in environmental and metabolic studies. nih.gov

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction techniques are fundamental for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides precise details about the molecular structure in the solid state. For derivatives of this compound, this technique reveals key structural features. For instance, in 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring by 28.87 (5)°. researchgate.net The crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide shows that the chlorine atom is syn to the oxygen atom, with an O—C—C—Cl torsion angle of 5.6 (3)°. nih.gov

These studies often reveal the presence of intermolecular hydrogen bonds, such as N—H⋯O interactions, which link molecules into chains or more complex three-dimensional networks, stabilizing the crystal packing. researchgate.netnih.gov In the case of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide, N–H···O interactions form dimers, which are further connected by C–H···O hydrogen bonds to form chains. osti.gov

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | 2-chloro-N-(3-fluorophenyl)acetamide |

| Molecular Formula | C₈H₇ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| β (°) | 99.843 (1) |

| Volume (ų) | 803.53 (5) |

Data from a study on 2-chloro-N-(3-fluorophenyl)acetamide. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain insights into the nature and relative importance of different types of contacts.

For 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld analysis indicates that C···H/H···C interactions are the most significant, contributing 33.4% to the surface area. researchgate.netresearchgate.net Other important interactions include O···H/H···O (19.5%) and Cl···H/H···Cl (20%). researchgate.net In a similar compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, H···H contacts are the most dominant at 35.5%, followed by H···Cl/Cl···H (19.2%), H···C/C···H (11.8%), H···O/O···H (11.6%), and H···S/S···H (9.7%). iucr.org These analyses highlight the crucial role of various weak interactions in stabilizing the crystal structure. researchgate.netiucr.org

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Compound | Interaction | Contribution (%) |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | C···H/H···C | 33.4 |

| O···H/H···O | 19.5 | |

| Cl···H/H···Cl | 20.0 | |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | H···H | 35.5 |

| H···Cl/Cl···H | 19.2 | |

| H···C/C···H | 11.8 | |

| H···O/O···H | 11.6 | |

| H···S/S···H | 9.7 |

Data derived from studies on related chloroacetamide derivatives. researchgate.netresearchgate.netiucr.org

Gas Electron Diffraction for Gas-Phase Molecular Conformation

Gas Electron Diffraction (GED) is a technique used to determine the molecular structure of compounds in the gas phase. researchgate.net This is important because the conformation of a molecule can differ between the gas phase and the solid state due to the absence of intermolecular packing forces in the former. mdpi.com

Studies on related molecules like diacetamide (B36884) show that intermolecular hydrogen bonding in the crystalline state can lead to small but significant differences in geometry compared to the gas phase. mdpi.com For carphedon, a related pyrrolidine (B122466) acetamide, GED studies combined with quantum chemical calculations revealed that the molecule exists as a mixture of conformers in the gas phase. researchgate.net The orientation of the acetamide group was found to be fixed by a strong intramolecular hydrogen bond. researchgate.net While direct GED studies on this compound itself are not widely reported, the findings for structurally similar compounds suggest that it would likely exhibit conformational flexibility in the gas phase, influenced by intramolecular interactions.

Theoretical and Computational Chemistry Studies

Molecular Orbital and Electronic Structure Analysis

The electronic character of a molecule is crucial for understanding its stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability. An analysis of chloral (B1216628) acetamide (B32628) would involve calculating the energies and visualizing the spatial distribution of these orbitals. At present, there is no available data from frontier molecular orbital analysis specifically for chloral acetamide.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. By transforming the calculated wavefunction into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. For this compound, an NBO analysis could quantify the stability arising from interactions between donor (lone pair) and acceptor (antibonding) orbitals. No NBO analysis studies for this compound have been reported in the scientific literature.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.orgresearchgate.net This function allows for a chemically intuitive visualization of electron pair localization in multi-electron systems, effectively mapping out core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies perfect localization, such as in regions of atomic cores or covalent bonds, while a value of 0.5 is characteristic of a uniform electron gas. wikipedia.orgjussieu.fr

Analysis of the ELF can reveal the electronic structure in a way that aligns with classical chemical concepts like the VSEPR model. wikipedia.org For instance, in studies of Wheland intermediates (σ complexes) formed during the chlorination of aniline, ELF analysis helps to evaluate the electronic population of the intermediates. researchgate.net This evaluation explains the reaction's orientation, where the stability of the intermediates dictates the preference for ortho and para substitution. researchgate.net While specific ELF studies on this compound were not found in the provided research, this methodology would be instrumental in understanding its bonding characteristics. Such an analysis would precisely delineate the high localization around the chlorine atoms, the carbonyl group, and the N-H bond, providing a quantitative picture of its electronic domains.

Potential Energy Surface and Reaction Coordinate Investigations

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of its geometry. wikipedia.orglibretexts.org This multi-dimensional energy landscape allows chemists to visualize reaction pathways as trajectories moving between energy minima (representing stable reactants, intermediates, and products) over energy maxima, known as transition states. wikipedia.orglibretexts.orgyale.edu

Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products through one or more high-energy transition states, which represent the energy barrier that must be overcome. solubilityofthings.com In multi-step reactions, relatively stable species called reaction intermediates may be formed, which exist as local energy minima on the potential energy surface between two transition states. youtube.comlibretexts.org

Computational studies on the alkylation of pyrazole (B372694) with N-methyl chloroacetamide, a related chloroacetamide compound, provide detailed characterization of such species. wuxiapptec.com In this reaction, two competing pathways for N1 and N2 alkylation were investigated. The calculations identified distinct transition state structures for each pathway. wuxiapptec.com A key finding was the presence of a hydrogen bond in the transition state structure for N1 alkylation, which influences its stability. wuxiapptec.com Furthermore, the reaction energy profiles for both pathways showed characteristic "bumps" at an N-C distance of approximately 2.3 to 2.5 Å. wuxiapptec.com This feature was attributed to a conformational change in the incoming chloroacetamide, specifically the dihedral angle of the chloro group relative to the amide plane. wuxiapptec.com The intermediate is a transient species that lies at an energy minimum between the steps of the reaction. libretexts.org

Calculation of Activation Energies and Reaction Pathways

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and corresponds to the height of the energy barrier (the transition state) on the potential energy surface. solubilityofthings.compurdue.edu Computational chemistry allows for the precise calculation of these energies, offering predictions of reaction rates and product selectivity.

In the aforementioned study of pyrazole alkylation, density functional theory (DFT) calculations were used to determine the activation energies for the competing N1 and N2 alkylation pathways using N-methyl chloroacetamide. wuxiapptec.com The results showed a significant difference in the energy barriers, which successfully predicted the experimentally observed product distribution. wuxiapptec.com

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Anticipated Outcome |

|---|---|---|

| N1 Alkylation | 18.0 | Disfavored |

| N2 Alkylation | 15.0 | Favored |

The 3.0 kcal/mol difference in activation energy in favor of the N2 pathway translates to an expected product ratio of approximately 1:70 at the reaction temperature of 80 °C, which is consistent with experimental observations where the N2 alkylation product was exclusively observed. wuxiapptec.com This demonstrates the predictive power of calculating reaction pathways and their associated energy barriers.

Electrostatic and Charge Distribution Profiling

Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution of a molecule and predict its reactivity. uni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are attractive or repulsive to a positive test charge. uni-muenchen.descirp.org Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, which are susceptible to nucleophilic attack, are colored blue. uni-muenchen.deresearchgate.net

MEP analysis is crucial for identifying reactive sites. researchgate.net For example, in a study of imidazole, the MEP map clearly showed that the unprotonated nitrogen atom is a region of strong negative potential, identifying it as the most likely site for protonation. uni-muenchen.de While a specific MEP map for this compound is not available in the searched literature, this technique would be highly informative. It would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and a positive potential (blue) around the amide hydrogen, highlighting these as the primary sites for electrophilic and nucleophilic interactions, respectively.

Average Local Ionization Energy (ALIE) Analysis

The Average Local Ionization Energy (ALIE), denoted as I(r), is a property calculated at each point r in the space of a molecule that represents the energy required to remove an electron from that location. nih.gov ALIE provides a detailed map of electron binding energy across the molecule. The regions with the lowest ALIE values correspond to the locations of the most loosely held, highest-energy electrons, which are the most reactive towards electrophiles and radicals. nih.gov

ALIE analysis is a powerful tool for predicting chemical reactivity. nih.gov For instance, ALIE has been used to study the adsorption mechanisms of molecules like tetracycline (B611298) onto mineral surfaces. researchgate.net For this compound, an ALIE surface map would complement the MEP analysis. It would pinpoint the exact regions of the valence space where electrons are most easily donated, likely corresponding to the lone pairs on the oxygen and nitrogen atoms. This provides a more refined understanding of its nucleophilic character compared to the broader regions identified by MEP.

Mulliken Charge Analysis and Substituent Effects on Reactivity

Mulliken charge analysis, a method for estimating partial atomic charges, reveals the electron distribution within the this compound molecule and offers insights into its reactivity. In a related compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, which shares the trichloromethyl group with chloral, density functional theory (DFT) calculations showed that the nitrogen atoms of the diamine moiety possess negative charges of -0.1421 and -0.1661. comu.edu.tr The carbon atom attached to the three chlorine atoms is the most electronegative among all carbon atoms, with a charge of -0.3904, due to the strong electron-withdrawing effect of the chlorine atoms. comu.edu.tr Conversely, the carbon atom bonded to the two nitrogen atoms has a positive charge of 0.2723. comu.edu.tr This charge distribution highlights the electrophilic nature of the carbon adjacent to the nitrogens and the nucleophilic character of the nitrogen atoms.

The reactivity of this compound and its derivatives is significantly influenced by the electronic effects of substituents. The presence of the electron-withdrawing trichloromethyl group, for instance, plays a crucial role. comu.edu.tr Studies on various chloroacetamide derivatives have shown that the nature and position of substituents on the aromatic ring can impact the molecular conformation and hydrogen-bonding patterns, which in turn affects reactivity. nih.gov For example, the NH-acidity of acetamides is controlled by the polar effects of substituents. researchgate.net In a series of N-(aryl)sulfonoamides, the nature and position of substituents were found to significantly influence their crystal structures. nih.gov Similarly, in 2-chloro-N-phenylacetamide derivatives, the presence of electron-withdrawing groups like nitro or chloro at the meta position of the phenyl ring leads to an anti conformation of the N-H bond, whereas an electron-donating methyl group results in a syn conformation. This conformational difference can alter the electronic distribution and reactivity towards electrophiles.

Conformational Analysis and Intermolecular Interactions

Hydrogen bonding is a dominant feature in the crystal structures of acetamide and its derivatives, often forming extensive networks that stabilize the crystal lattice. rsc.org In acetamide itself, each molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of three-dimensional N-H···O hydrogen-bonded networks. rsc.org

In derivatives of 2-chloroacetamide (B119443), similar hydrogen bonding patterns are observed. For instance, in 2-chloro-N-(3-methylphenyl)acetamide, dual N–H⋯O hydrogen bonds create infinite chains along the a-axis. Likewise, molecules of 2-chloro-N-(2,6-dimethylphenyl)acetamide are linked into chains through N–H⋯O hydrogen bonding. iucr.org In the crystal structure of N,N'-(1,2-phenylene)bis(2-chloroacetamide), molecules are connected by N-H⋯O and C-H⋯O hydrogen bonds, forming a two-dimensional network. nih.goviucr.org The presence of these hydrogen bonds significantly influences the physical properties of the compounds, such as thermal stability and solubility.

The conformation of the amide group can also influence the hydrogen bonding network. In 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the trans conformation of the amide group facilitates the formation of a C(4) hydrogen-bonded chain. nih.gov

In the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, π-π stacking is observed between inversion-related molecules. The distance between the ring centroids is 3.8890 (14) Å, with a slippage of 1.904 Å, indicating a parallel-displaced arrangement. nih.gov The presence of these interactions is confirmed by Hirshfeld surface analysis, which shows adjacent orange and blue triangular regions in the shape-index map. nih.gov

The interplay between hydrogen bonding and π-π interactions can lead to complex supramolecular assemblies. For example, in some Schiff-base complexes, a combination of π–π stacking and C–H···π interactions can stabilize a self-assembled dimer in the solid state. rsc.org

Non-covalent interactions (NCIs) analysis, often performed using Hirshfeld surface analysis, provides a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal. This method allows for the decomposition of the crystal packing into specific interactions and highlights their relative importance.

For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld surface analysis revealed that the most significant contacts in the crystal are H⋯H (35.5%), H⋯Cl/Cl⋯H (19.2%), H⋯C/C⋯H (11.8%), H⋯O/O⋯H (11.6%), and H⋯S/S⋯H (9.7%). nih.gov The H⋯O/O⋯H contacts appear as a pair of spikes in the 2D fingerprint plot, characteristic of hydrogen bonding. nih.gov

In a more complex molecule, 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide, the major contacts were identified as H⋯H (36.8%), Cl⋯H/H⋯Cl (26.6%), C⋯H/H⋯C (18.8%), and O⋯H/H⋯O (11.3%). nih.gov The Cl⋯H and C—H⋯O interactions, which are crucial for the molecular packing, are visualized as bright-red patches on the Hirshfeld surface. nih.gov Such analyses are critical for understanding the forces that govern crystal engineering and the rational design of new materials. researchgate.net

π-π Interactions in Crystal Packing

Thermochemical Properties from Computational Approaches

Computational chemistry provides a means to estimate the thermochemical properties of molecules, such as enthalpy of formation and Gibbs free energy, which can be challenging to determine experimentally. These calculations are valuable for understanding the stability and reactivity of compounds.

For chloral, a precursor to this compound, the enthalpy of vaporization has been reported. nist.gov Quantum chemical models have been employed to determine the aqueous equilibria of related halamines, providing insights into their free energies of formation in aqueous solution. acs.org For instance, the G3B3 composite method has been used to describe N-chlorination reactions. acs.org

In a study on a new geminal diamine, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, DFT calculations were used to investigate its electronic structure and thermodynamic properties. comu.edu.tr The calculated values indicated that the molecule is chemically hard, has high kinetic stability, and is less reactive. comu.edu.tr Such computational approaches, which can predict properties like polarizability and chemical hardness, are useful for locating transition states and understanding reaction mechanisms. acs.org

Advanced Synthetic Applications and Derivatization Strategies

Role as Synthetic Intermediate in Organic Synthesis

The primary role of chloral (B1216628) acetamide (B32628) derivatives in synthesis is to act as an electrophilic partner in alkylation reactions. The carbon atom adjacent to the chlorine is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and displacement of the chloride ion. This classic SN2 reaction pathway is fundamental to its application in creating diverse chemical architectures.

The chloroacetyl group is an effective precursor for the elaboration of more complex amide structures. By reacting chloral acetamide derivatives with primary or secondary amines, new N-substituted glycinamides can be synthesized. This strategy is a cornerstone in medicinal chemistry for linking different pharmacophores or modifying molecular properties. A notable example is in the synthesis of the local anesthetic Lidocaine, where 2-chloro-N-(2,6-dimethylphenyl)acetamide is a key intermediate that reacts with diethylamine (B46881) to form the final product. umass.edu Similarly, complex acetamide derivatives with potential antiprotozoal activity have been synthesized by reacting substituted chloroacetamides with piperazine-containing scaffolds. researchgate.netresearchgate.net

The conversion of amides to their thioamide bioisosteres is a common strategy in medicinal chemistry. nih.gov While direct conversion of this compound to a thioamide is not the primary route, the amides synthesized from this compound intermediates can be subsequently thionated. Standard thionating agents such as Lawesson's reagent or phosphorus pentasulfide are effective for this transformation, replacing the carbonyl oxygen with a sulfur atom. organic-chemistry.orgmdpi.com This two-step process—alkylation with chloroacetamide followed by thionation—provides access to a wide array of thioamide architectures.

Table 1: Selected Examples of Amide Synthesis from Chloroacetamide Derivatives

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Substituted Amide (Lidocaine) | umass.edu |

| 2-Chloro-N-[4-(2-phenylthiazol-4-yl)phenyl]acetamide | 4-Arylpiperazine derivatives, K₂CO₃ | Piperazinyl-acetamide Derivatives | researchgate.net |

| 2-Chloro-N-phenylacetamide | Aniline | N,N'-diphenyl-2-aminoacetamide | ekb.eg |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Thiazolidine-2,4-dione, K₂CO₃ | N-substituted Acetamide | mdpi.com |

This compound derivatives are crucial precursors for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.

Synthesis of Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring. A common variation involves the reaction of an α-halocarbonyl compound, such as a 2-chloroacetamide (B119443) derivative, with a thioamide or thiourea. ekb.egsapub.org In this reaction, the sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. Subsequent intramolecular cyclization and dehydration yield the thiazole ring. This methodology has been used to prepare a wide range of substituted thiazoles, which are scaffolds of interest in medicinal chemistry. researchgate.netsapub.orgiaea.orgacs.org For instance, 2-chloro-N-[4-(p-substituted phenyl) thiazol-2-yl]-acetamides have been synthesized by reacting 2-aminothiazoles with chloroacetyl chloride, and these intermediates are then used to build more complex heterocyclic systems. sapub.org

Synthesis of Thiazolidinedione Derivatives: Thiazolidine-2,4-diones (TZDs) are an important class of heterocyclic compounds. The TZD nucleus can be functionalized at the N-3 position via alkylation with electrophiles like this compound derivatives. juniperpublishers.com In a typical procedure, thiazolidine-2,4-dione is treated with a base such as potassium carbonate or sodium bicarbonate to deprotonate the nitrogen, which then acts as a nucleophile, attacking the 2-chloro-N-substituted acetamide. mdpi.comniscpr.res.in This reaction links the TZD ring to another molecular fragment through an acetamide linker, a common strategy in the design of hybrid molecules. tandfonline.commdpi.com

Table 2: Synthesis of Heterocycles from Chloroacetamide Derivatives

| Chloroacetamide Derivative | Reactant | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Thiourea | N-phenyl-2-aminothiazol-4(5H)-one | ekb.eg |

| 2-Chloro-N-(thiazol-2-yl)acetamide | Ammonium (B1175870) thiocyanate | Dihydrothiazol-4-one analogue | acs.org |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Thiazolidine-2,4-dione | 2-(2,4-Dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)-acetamide | mdpi.com |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Thiazolidine-2,4-dione | 2-(2,4-Dioxothiazolidin-3-yl)-N-(4-fluorophenyl)acetamide | niscpr.res.in |

| 2-Chloro-N-substituted acetamides | 5-(2-Chloroquinolin-3-ylmethylene)thiazolidine-2,4-dione | Thiazolidinedione-quinoline hybrids | tandfonline.com |

Synthesis of Diverse Amide and Thioamide Architectures

Scaffold Engineering for Novel Chemical Entities

The concept of scaffold engineering in medicinal chemistry involves the strategic assembly of molecular frameworks to create novel compounds with desired properties. This compound derivatives serve as highly effective tools for this purpose, acting as linkers or foundational elements upon which new chemical entities can be built. researchgate.netmdpi.com

By reacting bifunctional molecules with this compound derivatives, chemists can construct "hybrid" molecules that incorporate two or more distinct pharmacophores. The acetamide linkage provided by the this compound precursor is stable and possesses hydrogen bonding capabilities, making it an ideal connector. nih.gov For example, researchers have synthesized novel thiazolidine-2,4-dione-acridine hybrids by first preparing a TZD-containing scaffold and then using a bromo- or chloroacetamide linker to attach an acridine (B1665455) moiety. mdpi.com This approach allows for the exploration of new chemical space by combining the structural features of different known active scaffolds. researchgate.nettandfonline.com The development of N-substituted-1H-benzimidazol-2-yl]thio]acetamides as potential enzyme inhibitors further illustrates the use of a chloroacetamide-derived core to generate new chemical entities for biological screening. mdpi.com

Q & A

Q. What are the standard analytical techniques for characterizing chloral acetamide and its derivatives in laboratory settings?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification .

- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the chloro and acetamide functional groups .

- For environmental samples, combine solid-phase extraction (SPE) with UV-Vis spectroscopy to detect trace residues .

- Validate methods using certified reference materials (CRMs) and cross-check with peer-reviewed protocols .

Q. How can researchers design reproducible synthesis protocols for this compound analogs?

Methodological Answer:

- Optimize reaction conditions (e.g., stoichiometric ratios, solvent systems) based on literature precedents for chloroacetamides, such as acetochlor synthesis .

- Document temperature, pH, and catalyst effects rigorously to ensure reproducibility .

- Validate yields and purity via triplicate experiments and statistical analysis (e.g., ANOVA) .

- Reference IUPAC guidelines for naming and reporting physical-chemical properties (e.g., melting points, solubility) .

Advanced Research Questions

Q. What computational approaches are effective in modeling this compound’s interactions with biological or environmental systems?

Methodological Answer:

- Apply density functional theory (DFT) to study electronic properties and reactive sites, particularly the chloroacetamide moiety’s electrophilic behavior .

- Use molecular dynamics (MD) simulations to predict binding affinities with target proteins or soil organic matter .

- Validate models against experimental data (e.g., Raman spectroscopy for hydrogen-bonding interactions in aqueous environments) .

- Cross-reference results with databases like PubChem or EnvironmentalChemistry.com for physicochemical validation .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound in agricultural soils?

Methodological Answer:

- Conduct controlled microcosm studies with variable soil types, pH, and microbial communities to identify key degradation drivers .

- Compare high-resolution mass spectrometry (HRMS) data across studies to detect intermediate metabolites (e.g., dechlorinated byproducts) .

- Apply meta-analysis to reconcile discrepancies in half-life estimates, accounting for methodological variations (e.g., extraction techniques) .

- Discuss limitations in the Discussion section, emphasizing environmental variables (e.g., temperature, irrigation practices) .

Q. What strategies optimize the selectivity of this compound derivatives in herbicide formulations while minimizing non-target toxicity?

Methodological Answer:

- Perform structure-activity relationship (SAR) studies to modify substituents (e.g., alkyl chains) affecting binding to plant acetyl-CoA carboxylase .

- Test selectivity via in vitro enzyme inhibition assays paired with cell viability assays for non-target organisms .

- Use response surface methodology (RSM) to balance efficacy and environmental safety in formulation design .

- Publish negative results to inform future SAR frameworks .

Methodological Best Practices

Q. How should researchers structure a manuscript on this compound’s environmental fate to meet journal standards?

Guidelines:

- Follow IMRaD structure: Highlight knowledge gaps in the Introduction , detail analytical protocols in Methods , and contextualize degradation kinetics in Discussion .

- Use supplementary materials for large datasets (e.g., soil half-life measurements across geographies) .

- Adhere to CHEMISTRY journal graphics policies: Limit chemical structures in figures and avoid compound-specific labels (e.g., “4b”) .

- Cite primary literature over reviews to strengthen novelty claims .

Q. What ethical and reproducibility standards apply to this compound research?

Guidelines:

- Declare funding sources and conflicts of interest in Author Statements .

- Share raw data via repositories (e.g., Zenodo) to enable replication .

- Follow OECD Guidelines for chemical safety assessments, including ecotoxicity testing .

- Use pre-registration platforms (e.g., Open Science Framework) for hypothesis-driven studies to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.